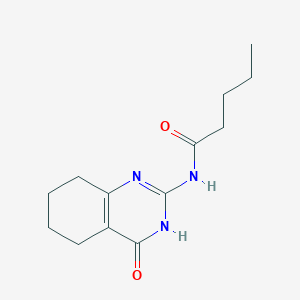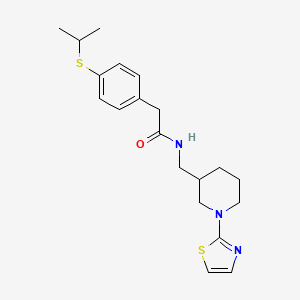
1-(4-Cyclopropylthiazol-2-yl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls into a broader category of organic molecules known for their complex synthesis routes and potential applications in various fields such as medicinal chemistry and material science. The synthesis and analysis of such compounds involve multiple steps, including the formation of the core structure, functionalization, and characterization of physical and chemical properties.
Synthesis Analysis
Synthesis of complex urea derivatives often involves multi-step reactions, starting from simple precursors to gradually build up the desired molecular structure. A common approach includes the use of isocyanate intermediates that react with amines or other nucleophiles to form urea linkages. For example, the synthesis of deuterium-labeled AR-A014418, a related compound, demonstrates a seven-step synthesis process starting from commercially available precursors, achieving a 21% overall yield (Liang et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. These methods allow for the detailed analysis of the compound's geometry, electronic structure, and intermolecular interactions. For instance, theoretical investigations on a cyclopropylmethoxy methylated compound reveal insights into its molecular structure and vibrational wavenumbers, along with HOMO-LUMO energy gap and NBO studies, highlighting the compound's potential in nonlinear optical applications (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives can include nucleophilic addition, cycloaddition, and rearrangement reactions. These reactions are pivotal in modifying the chemical structure to introduce new functional groups or to alter existing ones for specific applications. The Lossen rearrangement, for example, has been employed for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the versatility of urea compounds in synthetic chemistry (Thalluri et al., 2014).
Propriétés
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c20-12-3-4-13(21)19(12)6-8-23-7-5-16-14(22)18-15-17-11(9-24-15)10-1-2-10/h9-10H,1-8H2,(H2,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWXFZMBYWBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCCOCCN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylthiazol-2-yl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)






![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)


![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)